molecular formula C23H24O5 B7756993 methyl 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate

methyl 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate

Cat. No.: B7756993
M. Wt: 380.4 g/mol
InChI Key: JTRKEVHREKROPX-UHFFFAOYSA-N
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Description

Methyl 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its complex structure, which includes a chromenone core, a butyl group, and a phenylacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of N,N’-carbonyldiimidazole for the activation of the carboxylic acid . The reaction is carried out under mild conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromenone core can be reduced to form hydroxyl derivatives.

    Substitution: The phenylacetate moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include quinone derivatives, hydroxyl derivatives, and substituted phenylacetate compounds. These products can have distinct biological and chemical properties, making them valuable for further research and applications.

Scientific Research Applications

Methyl 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The phenylacetate moiety can enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group and the phenylacetate moiety differentiates it from other coumarin derivatives, making it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

methyl 2-(4-butyl-7-methyl-2-oxochromen-5-yl)oxy-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O5/c1-4-5-9-17-14-20(24)27-18-12-15(2)13-19(21(17)18)28-22(23(25)26-3)16-10-7-6-8-11-16/h6-8,10-14,22H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRKEVHREKROPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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